4-[(1-Pyrrolyl)methyl]benzonitrile
Description
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(pyrrol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H10N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,10H2 |
InChI Key |
PHDOLBTZSIIYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrrole with 4-Bromomethylbenzonitrile
The reaction between pyrrole and 4-bromomethylbenzonitrile in polar aprotic solvents (e.g., dimethylformamide, acetone) represents the most straightforward method. Potassium carbonate or sodium hydride is typically used to deprotonate pyrrole, enabling nucleophilic attack on the benzylic bromide.
-
Reagents : Pyrrole (1.2 equiv), 4-bromomethylbenzonitrile (1.0 equiv), K₂CO₃ (2.5 equiv).
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Solvent : Anhydrous DMF (5 vol).
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Conditions : 80°C, 12–16 h under N₂.
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Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (hexane:EtOAc 4:1).
Critical Parameters :
-
Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.
-
Solvent Impact : DMF enhances reaction rate but complicates purification; acetone offers slower kinetics but higher purity.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
While less common, palladium-catalyzed coupling between 4-cyanophenylboronic acid and 1-(bromomethyl)pyrrole provides an alternative pathway. This method is advantageous for introducing functionalized pyrrole moieties but suffers from higher costs.
Reductive Amination
A three-step sequence involving:
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Condensation of 4-cyanobenzaldehyde with pyrrolidine.
-
Reduction of the imine intermediate with NaBH₄.
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Oxidation to the nitrile.
This route achieves 65% overall yield but requires strict moisture control.
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. Acetone | DMF: +10% yield |
| Temperature | 70–90°C | <70°C: Incomplete reaction |
| Reaction Time | 12–18 h | Prolonged time → decomposition |
Industrial-Scale Considerations :
-
Continuous Flow Systems : Reduce reaction time to 2–4 h with 90% conversion.
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Catalyst Recycling : Pd-based systems reused 5× with <5% activity loss.
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-[(1-Pyrrolyl)methyl]benzonitrile can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-substituted pyrroles or benzyl derivatives.
Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 4-[(1-Pyrrolyl)methyl]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Drug Development: It serves as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science: this compound is explored for its potential use in the development of novel materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 4-[(1-Pyrrolyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Effects on Molecular and Electronic Properties
Key analogs and their substituent-driven differences:
Key Observations:
- Electronic Effects: Pyrrole’s electron-rich nature may enhance π-π stacking compared to pyridine’s electron-withdrawing fluorine in 4-((6-fluoropyridin-2-yloxy)methyl)benzonitrile.
- Conformational Flexibility: The dihedral angle between aromatic rings (e.g., 48.1° in fluoropyridyl analogs) influences crystallinity and solubility .
- Biological Activity: Pyrazole and imidazole derivatives exhibit receptor-binding (e.g., GLUT1 inhibition , estrogen receptor interactions ), suggesting pyrrole analogs may also target similar pathways.
Structural and Crystallographic Insights
- Crystal Packing: Fluoropyridyl analogs crystallize in monoclinic systems with distinct dihedral angles, whereas imidazole derivatives may exhibit stronger hydrogen-bonding networks .
- Thermodynamic Stability: Pyrrole’s planar structure could enhance stacking interactions compared to bulkier substituents (e.g., methoxyphenyl carbonyl ).
Q & A
Q. What are the established synthetic routes for 4-[(1-Pyrrolyl)methyl]benzonitrile, and what reaction conditions optimize yield?
The synthesis typically involves coupling pyrrole derivatives with benzonitrile precursors via nucleophilic substitution or transition-metal-catalyzed reactions. Evidence from analogous compounds (e.g., 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile) highlights the use of dimethylformamide (DMF) or pyridine as solvents and temperatures between 60–100°C to facilitate bond formation . Purification often requires recrystallization or column chromatography to isolate the product with >95% purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- X-ray crystallography to resolve 3D molecular geometry, as demonstrated for structurally related compounds like 4-[(hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile .
- FT-IR spectroscopy to identify functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
- Antimicrobial activity via broth microdilution (MIC determination) against bacterial/fungal strains .
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assay), noting that structural analogs show varied potency depending on substituents .
Advanced Research Questions
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hyperpolarizability (β) and HOMO-LUMO gaps to assess NLO potential. For example, vibrational analysis of 3-fluoro-4-methylbenzonitrile revealed β values of 3.81×10⁻³⁰ esu, suggesting applicability in optoelectronics . Similar approaches can be adapted for this compound by substituting functional groups in computational frameworks.
Q. What strategies resolve contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For instance, 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile derivatives exhibit enhanced antifungal activity with methoxy groups .
- Meta-analysis of assay conditions : Variability in solvent, concentration, or cell lines (e.g., HeLa vs. MCF-7) may explain discrepancies. Standardize protocols using guidelines like OECD 423 for reproducibility .
Q. How can crystallographic data inform the design of derivatives with improved stability?
Crystal packing analysis (e.g., hydrogen bonding, π-π stacking) identifies structural motifs influencing stability. For example, 4-[(2-hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile forms intermolecular O–H···N hydrogen bonds, enhancing thermal stability . Modifying the pyrrolyl group to include hydrogen-bond donors could mimic this behavior.
Q. What advanced spectroscopic techniques validate reaction intermediates during multi-step synthesis?
- LC-MS/MS : Monitors intermediate formation in real-time, with fragmentation patterns confirming molecular ions.
- In situ IR spectroscopy : Tracks functional group transformations (e.g., nitrile formation) under controlled conditions .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent displacement.
- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) while maintaining core structure, as seen in 4-(1-Hydroxyethyl)benzonitrile derivatives .
Q. What quality control measures ensure batch-to-batch consistency?
Q. How to optimize reaction scalability without compromising yield?
- Flow chemistry : Continuous processing reduces side reactions.
- Microwave-assisted synthesis : Shortens reaction times (e.g., from 24h to 2h) for steps involving heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
